molecular formula C25H23N5O3 B601687 Eltrombopag Amide CAS No. 1246929-02-1

Eltrombopag Amide

Cat. No.: B601687
CAS No.: 1246929-02-1
M. Wt: 441.48
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eltrombopag Amide is a synthetic small-molecule thrombopoietin receptor agonist. It is primarily used to treat conditions such as chronic immune thrombocytopenia and thrombocytopenia associated with chronic hepatitis C. The compound works by stimulating the production of platelets in the bone marrow, thereby increasing platelet counts in patients with these conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Eltrombopag Amide involves several steps, including the formation of key intermediates and their subsequent reactions. The process typically starts with the preparation of a benzoic acid derivative, which is then subjected to various chemical transformations such as amide formation, cyclization, and functional group modifications .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, involving stringent reaction conditions and purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Eltrombopag Amide undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed: The major products formed from these reactions include various intermediates that are further processed to yield the final this compound compound .

Scientific Research Applications

Immune Thrombocytopenia (ITP)

  • Indications : Eltrombopag Amide is primarily indicated for the treatment of chronic ITP in both adults and pediatric patients who have not responded adequately to other treatments such as corticosteroids or immunoglobulins .
  • Efficacy : Meta-analyses have shown that Eltrombopag significantly increases platelet response compared to placebo. In a pooled analysis of several studies, the overall platelet response rate was markedly higher in patients treated with Eltrombopag (relative risk = 3.90) compared to those receiving placebo .
Study TypeSample SizePlatelet Response RateSignificant Bleeding Incidence
Randomized Trials766Higher in EltrombopagLower in Eltrombopag
ObservationalVariousConsistent improvementReduced risk

Chronic Hepatitis C Virus (HCV) Infection

This compound is also utilized to manage thrombocytopenia associated with chronic HCV infection, facilitating the initiation and maintenance of interferon-based therapies . The drug's ability to increase platelet counts is particularly beneficial in this context, as low platelet levels often hinder effective treatment.

Severe Aplastic Anemia

Recent investigations suggest the potential use of this compound in severe aplastic anemia, where it may help improve hematological parameters and reduce the need for blood transfusions .

Case Studies

Case Study: Pediatric Use Post-Hematopoietic Stem Cell Transplantation
A recent case study involving a pediatric patient who underwent autologous hematopoietic stem cell transplantation demonstrated that Eltrombopag significantly boosted platelet production post-transplant, indicating its potential utility in younger populations who are often underrepresented in clinical trials .

Case Study: Pregnancy and ITP Management
Another notable case involved the administration of Eltrombopag during pregnancy for managing severe immune thrombocytopenic purpura. The findings suggested that while caution is warranted due to limited controlled studies, the benefits may outweigh risks in certain situations .

Safety Profile

The safety profile of this compound has been evaluated across multiple studies. Common adverse effects include abdominal pain, nausea, and transient increases in liver enzymes. However, serious adverse events remain relatively rare .

Adverse EventIncidence (%)
Abdominal Pain2.0
Nausea9.6
Increased ALT6.9

Biological Activity

Eltrombopag amide, a small-molecule thrombopoietin receptor (TPO-R) agonist, has garnered attention for its diverse biological activities beyond its primary use in treating thrombocytopenia. This article delves into the compound's mechanisms of action, therapeutic applications, and emerging research findings, supported by data tables and case studies.

Eltrombopag functions primarily by binding to the TPO receptor, leading to the activation of several intracellular signaling pathways. The key pathways activated include:

  • JAK2/STAT5 Pathway : This pathway is crucial for megakaryocyte proliferation and differentiation, resulting in increased platelet production.
  • Mitogen-Activated Protein Kinase (MAPK) Pathways : Eltrombopag also activates MAPK pathways, which are involved in various cellular processes including growth and differentiation.

The structural interaction of eltrombopag with the TPO receptor is distinct from that of other agonists like romiplostim. While romiplostim binds competitively at the TPO binding site, eltrombopag binds at a transmembrane site, facilitating a conformational change that activates the receptor without competing with TPO itself .

Biological Activities Beyond Thrombopoiesis

Recent studies have revealed additional biological activities of this compound:

  • Inhibition of BAX-Mediated Apoptosis :
    • Eltrombopag has been identified as a direct inhibitor of BAX, a pro-apoptotic protein. By binding to BAX, eltrombopag stabilizes its inactive form, preventing apoptosis induced by cellular stress . This mechanism suggests potential applications in conditions characterized by excessive cell death.
  • Antimicrobial Activity :
    • Eltrombopag exhibits antimicrobial properties against Staphylococcus aureus, including methicillin-resistant strains (MRSA). It disrupts the proton motive force in bacterial cells, demonstrating efficacy in various infection models without significant cytotoxicity to mammalian cells . This positions eltrombopag as a candidate for repurposing as an antimicrobial agent.
  • Anti-Leukemic Potential :
    • Recent findings indicate that eltrombopag acts as an allosteric inhibitor of the METTL3-14 complex in acute myeloid leukemia (AML) cells. This interaction leads to hypomethylation of leukemogenic genes, suggesting a novel therapeutic avenue for AML treatment .

Table 1: Summary of Eltrombopag's Biological Activities

ActivityMechanism/EffectReferences
Thrombocytopenia TreatmentActivates TPO-R; increases platelet production
BAX InhibitionPrevents apoptosis; stabilizes inactive BAX
AntimicrobialDisrupts proton motive force in bacteria
Anti-LeukemicInhibits METTL3-14 complex; affects gene methylation

Case Study: Efficacy in Chronic Immune Thrombocytopenia (ITP)

A multi-center study evaluated the efficacy and safety of eltrombopag in 285 patients with chronic ITP. The results demonstrated significant increases in platelet counts, with responses categorized as complete (platelet count >100,000/mm³), partial (30,000-100,000/mm³), or unresponsive (<30,000/mm³). The study highlighted eltrombopag's role in managing ITP effectively while monitoring for potential side effects .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying Eltrombopag Amide in pharmaceutical formulations?

High-performance thin-layer chromatography (HPTLC) with automated development chambers (e.g., ADC 2) is a validated method for robust quantification. The protocol involves optimizing factors like solvent composition and migration distance using experimental designs such as Box-Behnken to enhance reproducibility . Normal-phase TLC densitometry coupled with statistical optimization ensures accuracy in pharmaceutical applications.

Q. What is the established mechanism of action of this compound as a thrombopoietin receptor agonist?

this compound binds to the thrombopoietin receptor (TPO-R), activating intracellular signaling pathways (e.g., JAK/STAT) to stimulate megakaryocyte proliferation and platelet production. Computational docking studies suggest interactions with specific residues (e.g., Asp499, Cys500) in allosteric binding pockets distinct from the SAM-binding site of METTL3, indicating potential secondary targets .

Advanced Research Questions

Q. How can Box-Behnken Design (BBD) enhance the robustness of HPTLC methods for this compound quantification?

BBD statistically optimizes critical parameters (e.g., mobile phase ratio, chamber saturation time) by evaluating linear, quadratic, and interaction effects. For example, a three-factor BBD with 15 experimental runs identifies optimal conditions, reducing variability and improving detection limits. Post-optimization validation includes assessing linearity (R² > 0.999), precision (%RSD < 2%), and recovery (98–102%) .

Q. How can researchers resolve discrepancies in this compound’s efficacy data across clinical studies?

Conduct a systematic review with meta-analysis to assess heterogeneity. Use Weibull or log-Normal survival models to extrapolate treatment duration and account for censored data. Subgroup analyses (e.g., patient demographics, dosing regimens) and sensitivity testing (e.g., excluding outlier studies) clarify confounding factors. For instance, log-Normal models effectively predict long-term response rates in EXTEND trial data .

Q. What computational strategies are recommended when X-ray crystallography fails to validate this compound’s binding sites?

Employ cavity-searching algorithms (e.g., Allosite) and molecular docking (e.g., CDOCKER) to predict allosteric pockets. For METTL3, interactions with residues like Asp453 and Gln496 were identified via hydrogen bonding and van der Waals forces. Validate predictions using mutagenesis (e.g., replacing Val452/485/487) and functional assays (e.g., enzyme inhibition) to confirm binding effects .

Q. What experimental approaches confirm this compound’s disruption of protein-protein interactions (e.g., TMPRSS2-SPIKE)?

Use biophysical assays like surface plasmon resonance (SPR) to measure binding affinity changes. Combine with site-directed mutagenesis (e.g., altering residues at the TMPRSS2-SPIKE interface) and competitive ELISA to assess inhibition. For unresolved binding modes, employ cryo-EM or hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map conformational changes .

Q. How should researchers address variability in anti-proliferative activity data for this compound across cell lines?

Standardize assay conditions (e.g., seeding density, serum concentration) and include positive controls (e.g., known TPO-R agonists). Use dose-response curves (IC₅₀ calculations) and ANOVA to assess inter-experimental variability. Cross-validate findings with transcriptomic profiling (e.g., RNA-seq of megakaryocyte differentiation markers) to link activity to molecular pathways .

Q. Methodological Guidelines

  • Data Contradiction Analysis : Apply Cochran’s Q test to evaluate heterogeneity in clinical data. For in vitro studies, use Bland-Altman plots to compare replicates .
  • Computational Validation : Combine docking scores (e.g., CDOCKER energy < -40 kcal/mol) with molecular dynamics simulations (>100 ns) to assess binding stability .
  • Reporting Standards : Follow IMRaD structure with detailed methods, raw data in appendices, and explicit discussion of limitations (e.g., crystallography resolution constraints) .

Properties

CAS No.

1246929-02-1

Molecular Formula

C25H23N5O3

Molecular Weight

441.48

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

3'-[(2Z)-2-[1-(3,4-Dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazinyl]-2'-hydroxy-[1,1'-Biphenyl]-3-carboxamide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.